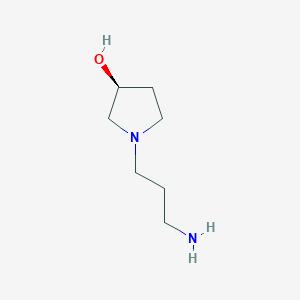

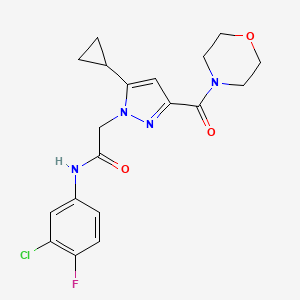

![molecular formula C7H6N4O2S B2559626 ([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)acetic acid CAS No. 890588-01-9](/img/structure/B2559626.png)

([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)acetic acid” is a chemical compound with the CAS Number: 890588-01-9. It has a molecular weight of 210.22 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7N5O2/c13-7(14)3-8-5-1-2-6-10-9-4-12(6)11-5/h1-2,4H,3H2,(H,8,11)(H,13,14). This code provides a standard way to encode the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Activity

Compounds containing the 1,2,4-triazole moiety have been identified as potent inhibitors of bacterial pathogens, including Staphylococcus aureus. These compounds are known to inhibit critical bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to their potent antibacterial effects. The triazole hybrids exhibit broad-spectrum antibacterial activity against drug-resistant strains, making them promising candidates for developing new antibacterial agents (Li & Zhang, 2021).

Antioxidant and Antiradical Activity

Derivatives of 1,2,4-triazole have shown significant antioxidant and antiradical activities, with some being compared to biogenic amino acids like cysteine. This suggests potential for these compounds in mitigating oxidative stress and enhancing cellular protection mechanisms (Kaplaushenko, 2019).

Diverse Biological Activities

1,2,4-Triazole derivatives have been explored for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their versatility in biological activities is attributed to the structural diversity that allows for various pharmacological interactions. This makes them a valuable scaffold in drug discovery and development for addressing multiple health conditions (Ferreira et al., 2013).

Applications in Agriculture

Amino-1,2,4-triazoles are crucial raw materials in the fine organic synthesis industry, particularly in agriculture. They form the basis for the production of pesticides, including insecticides and fungicides. Their role in enhancing agricultural productivity by protecting crops from pests and diseases is well-documented, indicating their importance beyond pharmaceutical applications (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Corrosion Inhibition

1,2,3-Triazole derivatives, including those synthesized through copper-catalyzed azide-alkyne cycloaddition reactions, have been identified as effective corrosion inhibitors for various metals. Their application in protecting metal surfaces from corrosion, especially in acidic environments, highlights their utility in industrial and engineering contexts (Hrimla, Bahsis, Laamari, Julve, & Stiriba, 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2S/c12-7(13)3-14-6-2-1-5-9-8-4-11(5)10-6/h1-2,4H,3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIFSYZPQLJHEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NN=C2)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

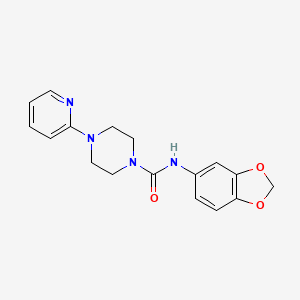

![Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate 2,2-dioxide](/img/structure/B2559543.png)

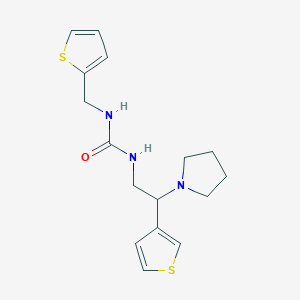

![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2559545.png)

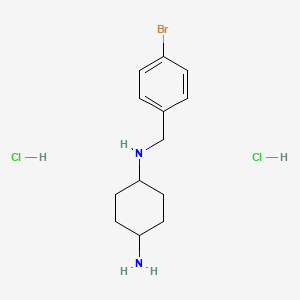

![1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559548.png)

![(E)-4-(Dimethylamino)-N-[(1-ethyl-2,3-dihydroindol-5-yl)methyl]but-2-enamide](/img/structure/B2559557.png)

![[3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol](/img/structure/B2559561.png)